molecular formula C6H12Cl2N4 B2457848 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride CAS No. 2361635-95-0

1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride

Cat. No.: B2457848
CAS No.: 2361635-95-0
M. Wt: 211.09
InChI Key: XVHBSODIVIBCIM-UHFFFAOYSA-N
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Description

1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride is a chemical compound with the CAS Number: 2361635-95-0 . It has a molecular weight of 211.09 . The IUPAC name for this compound is 1-((1H-1,2,4-triazol-3-yl)methyl)cyclopropan-1-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c7-6(1-2-6)3-5-8-4-9-10-5;;/h4H,1-3,7H2,(H,8,9,10);2*1H . This code can be used to generate the 3D structure of the molecule in appropriate software. For a detailed molecular structure analysis, please refer to a specialized molecular modeling software or database.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to a specialized chemical properties database or literature.

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-6(1-2-6)3-5-8-4-9-10-5;;/h4H,1-3,7H2,(H,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHBSODIVIBCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=NC=NN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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